molecular formula C14H18INO2 B13915193 tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate

tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate

Cat. No.: B13915193
M. Wt: 359.20 g/mol
InChI Key: DMBDDVJLUBMZQU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a 4-iodophenyl substituent on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via nucleophilic substitution reactions using appropriate iodinated aromatic compounds.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding phenyl derivative by using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of azetidinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azetidine-1-carboxylates with different substituents.

    Reduction Products: The corresponding phenyl derivative.

    Oxidation Products: Azetidinones or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to azetidine scaffolds, facilitating the study of biological processes.

Medicine:

    Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is largely dependent on its chemical structure and the specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the azetidine ring provides a rigid scaffold that can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidine derivatives.
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate contains an oxoethyl group, which may influence its reactivity and applications differently.
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate features a bromomethyl group, which can undergo different substitution reactions compared to the iodophenyl group.
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate has a cyanomethylene group, which can participate in unique chemical transformations.

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl 3-(4-iodophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3

InChI Key

DMBDDVJLUBMZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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